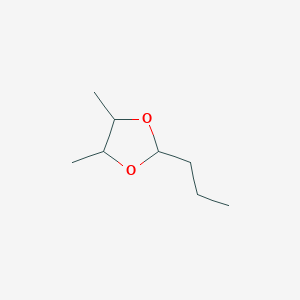
4,5-Dimethyl-2-propyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-propyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with two methyl groups and one propyl group attached to the ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol. One common method involves the reaction of 2,3-butanediol with carbon dioxide and hydrogen in the presence of a ruthenium transition metal complex as a catalyst. This reaction is carried out in a pressurized reactor, leading to the formation of the cyclic acetal .
Industrial Production Methods
The industrial production of this compound typically involves the fermentation of glucose to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts. This process is designed to be energy-efficient and environmentally friendly, utilizing renewable resources and minimizing carbon dioxide emissions .
化学反応の分析
Types of Reactions
4,5-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
4,5-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of carbon-neutral fuels and as an additive in lithium-ion batteries to improve performance and stability
作用機序
The mechanism of action of 4,5-dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. It can also participate in the formation of stable intermediates in various synthetic processes .
類似化合物との比較
4,5-Dimethyl-2-propyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxolane: A simpler dioxolane with no substituents on the ring.
4,5-Dimethyl-1,3-dioxolane: Similar structure but without the propyl group.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups at the 2-position instead of the 4,5-positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity .
特性
CAS番号 |
6414-34-2 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
4,5-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8-9-6(2)7(3)10-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
OXFKWFMRSQUZND-UHFFFAOYSA-N |
正規SMILES |
CCCC1OC(C(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


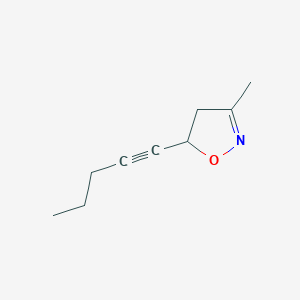
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
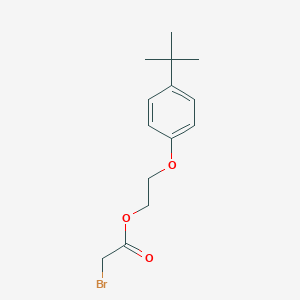

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
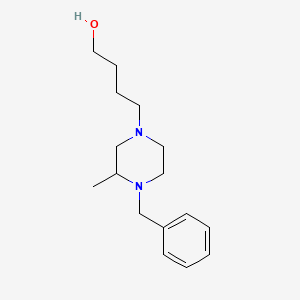
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
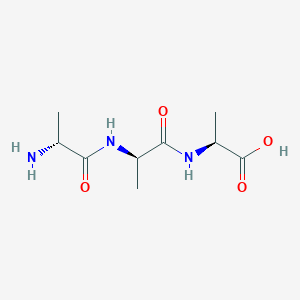
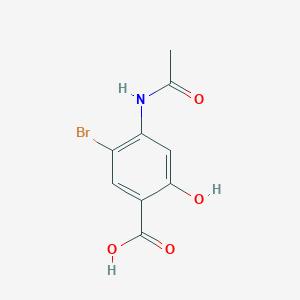

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
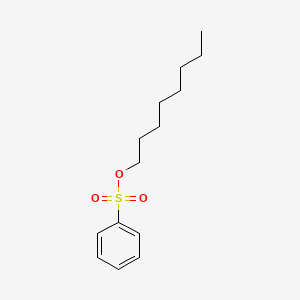
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

